molecular formula C17H32N4O2 B2590232 1-Cyclohexyl-3-[3-(cyclohexylcarbamoylamino)propyl]urea CAS No. 64624-51-7

1-Cyclohexyl-3-[3-(cyclohexylcarbamoylamino)propyl]urea

Katalognummer: B2590232
CAS-Nummer: 64624-51-7
Molekulargewicht: 324.469
InChI-Schlüssel: MAABTDUFGFANLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclohexyl-3-[3-(cyclohexylcarbamoylamino)propyl]urea is a bis-urea derivative characterized by two cyclohexyl groups connected via a urea backbone and a propyl linker containing a carbamoylamino substituent. Its molecular formula is inferred as C₁₉H₃₃N₅O₂ (based on structural analogs in and ), with a calculated molecular weight of approximately 387.5 g/mol. Synonyms include NSC-102252 and DS-008545, indicating its historical use in drug discovery pipelines .

Eigenschaften

IUPAC Name

1-cyclohexyl-3-[3-(cyclohexylcarbamoylamino)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N4O2/c22-16(20-14-8-3-1-4-9-14)18-12-7-13-19-17(23)21-15-10-5-2-6-11-15/h14-15H,1-13H2,(H2,18,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAABTDUFGFANLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCCCNC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 1-Cyclohexyl-3-[3-(cyclohexylcarbamoylamino)propyl]urea typically involves the reaction of cyclohexyl isocyanate with 3-(cyclohexylcarbamoylamino)propylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.

Analyse Chemischer Reaktionen

1-Cyclohexyl-3-[3-(cyclohexylcarbamoylamino)propyl]urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the urea moiety, where nucleophiles such as amines or thiols replace the existing substituents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-Cyclohexyl-3-[3-(cyclohexylcarbamoylamino)propyl]urea has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials, where its unique properties are advantageous.

Wirkmechanismus

The mechanism of action of 1-Cyclohexyl-3-[3-(cyclohexylcarbamoylamino)propyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Urea Derivatives

Structural and Physicochemical Properties

The table below compares key features of 1-Cyclohexyl-3-[3-(cyclohexylcarbamoylamino)propyl]urea with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted) Biological Activity References
This compound C₁₉H₃₃N₅O₂ ~387.5 Cyclohexyl, carbamoylamino-propyl ~3.8 Not explicitly reported
N-Cyclohexyl-N′-(3-phenylpropyl)urea C₁₆H₂₄N₂O 260.38 Cyclohexyl, phenylpropyl ~4.2 Potential enzyme inhibition
1-Cyclohexyl-3-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea C₂₁H₂₈N₄O₂ 368.47 Cyclohexyl, pyridazinone-propyl ~2.5 Research use (anticancer)
1-Cyclohexyl-3-[3-(4,5-dichloro-3-methyl-pyrazol-1-yl)-propyl]-urea C₁₄H₂₂Cl₂N₄O 333.25 Cyclohexyl, dichloro-methylpyrazole-propyl ~3.1 Antimicrobial/anticancer
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) C₅H₈Cl₂N₃O₂ 214.05 Chloroethyl, nitroso ~0.5 Alkylating agent (chemotherapy)

*LogP values estimated using fragment-based methods.

Key Observations:
  • Lipophilicity: The target compound exhibits moderate lipophilicity (LogP ~3.8), lower than N-cyclohexyl-N′-(3-phenylpropyl)urea (LogP ~4.2) due to the polar carbamoylamino group .
  • Functional Groups: The dichloro-pyrazole substituent in enhances electrophilicity, likely increasing reactivity toward biological nucleophiles compared to the carbamoylamino group .

Pharmacological Potential

  • Anticancer Activity : While nitrosoureas () show marked activity against intracerebral leukemia, the target compound’s lack of ionizable groups may limit CNS penetration. However, its urea backbone could support kinase inhibition, a common anticancer target .
  • Enzyme Inhibition: N-Cyclohexyl-N′-(3-phenylpropyl)urea () is hypothesized to inhibit cyclooxygenase-1 (COX-1) due to structural mimicry of arachidonic acid. The target compound’s carbamoylamino group may similarly interact with COX or related enzymes .

Biologische Aktivität

1-Cyclohexyl-3-[3-(cyclohexylcarbamoylamino)propyl]urea, with the CAS number 64624-51-7, is a synthetic organic compound characterized by its unique structural features and potential biological activities. Its molecular formula is C17H32N4O2, and it has a molecular weight of 324.46 g/mol. This compound is synthesized through reactions involving cyclohexyl isocyanate and 3-(cyclohexylcarbamoylamino)propylamine, typically under controlled conditions using solvents like dichloromethane or tetrahydrofuran .

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound exhibits the ability to modulate the activity of these molecular targets, which can trigger various downstream signaling pathways. The precise mechanism can vary depending on the biological context in which it is applied.

Therapeutic Potential

Research indicates that this compound may have significant therapeutic applications, particularly in drug development for treating various diseases. Its structure allows it to interact with biological systems in a manner that could be beneficial for conditions requiring modulation of enzyme activity or receptor signaling.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds, providing insights that may be applicable to this compound:

  • Antidiabetic Activity : Compounds with similar urea structures have shown promise in managing type 2 diabetes by influencing insulin sensitivity and glucose metabolism .
  • Cancer Research : Investigations into structurally related compounds have revealed potential anticancer properties, suggesting that modifications in their chemical structure can enhance their efficacy against various cancer cell lines .

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties of this compound:

Compound NameStructure TypeNotable Activity
This compoundUreaPotential therapeutic effects
1-Cyclohexyl-3-[3-(cyclohexylcarbamoylamino)propyl]thioureaThioureaDifferent reactivity
1-Cyclohexyl-3-[3-(cyclohexylcarbamoylamino)propyl]guanidineGuanidineDistinct biological activities

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.